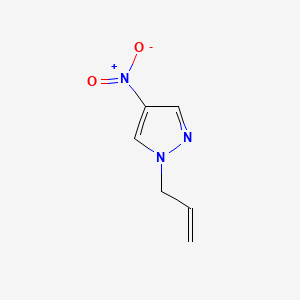

1-Allyl-4-nitro-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-1-prop-2-enylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-2-3-8-5-6(4-7-8)9(10)11/h2,4-5H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVVOPIFBJNGTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=C(C=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-Allyl-4-nitro-1H-pyrazole

Abstract: This document provides an in-depth guide for the synthesis and comprehensive characterization of 1-Allyl-4-nitro-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Nitropyrazoles serve as crucial intermediates for energetic materials and pharmaceuticals, making their synthesis and functionalization a key area of research.[1][2] This guide details a robust N-alkylation protocol, explains the mechanistic rationale behind the synthetic strategy, and outlines a multi-technique approach for structural verification and purity assessment, tailored for researchers and professionals in drug development and chemical synthesis.

Introduction: The Significance of Functionalized Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[3] Its unique electronic properties, including the ability of its nitrogen atoms to act as both hydrogen bond donors and acceptors, allow for versatile interactions with biological targets.[3] The introduction of a nitro group onto the pyrazole ring significantly alters its chemical properties, creating a highly electron-withdrawn system that serves as a versatile precursor for further chemical transformations.[2][4] Specifically, the N-H bond of 4-nitropyrazole is relatively active, providing a straightforward reaction site for functionalization, such as N-alkylation.[2]

The target molecule, 1-Allyl-4-nitro-1H-pyrazole, combines this activated nitropyrazole core with an allyl group. The allyl moiety introduces a reactive alkene functionality, opening pathways for subsequent modifications, such as polymerization, click chemistry, or metabolic studies, making it a valuable building block for creating complex molecular architectures.

Synthetic Strategy and Protocol

The synthesis of 1-Allyl-4-nitro-1H-pyrazole is achieved through a direct N-alkylation of the 4-nitropyrazole precursor. This approach is efficient and leverages commercially available or readily synthesized starting materials.

Retrosynthetic Analysis & Mechanistic Insight

The primary transformation is the formation of a nitrogen-carbon bond between the N1 position of the pyrazole ring and the allyl group. This is a classic nucleophilic substitution reaction.

-

Nucleophile: The 4-nitropyrazole anion, formed by deprotonation of the N-H proton by a suitable base. The electron-withdrawing nitro group increases the acidity of the N-H proton, facilitating its removal.

-

Electrophile: Allyl bromide, where the carbon atom bonded to the bromine is electrophilic.

-

Mechanism: The reaction proceeds via an SN2 mechanism. The pyrazole anion attacks the electrophilic carbon of allyl bromide, displacing the bromide leaving group to form the desired product.

The choice of base and solvent is critical. A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the acidic 4-nitropyrazole without causing unwanted side reactions. Anhydrous acetone or dimethylformamide (DMF) are common solvents as they are polar and aprotic, effectively solvating the cation of the base while not interfering with the nucleophile.

Synthesis Workflow Diagram

Caption: Figure 1: Overall workflow for the synthesis of 1-Allyl-4-nitro-1H-pyrazole.

Experimental Protocol

Materials:

-

4-Nitro-1H-pyrazole (1.0 eq)[5]

-

Allyl bromide (1.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Acetone (solvent)

-

Ethyl acetate (for extraction and TLC)

-

Hexane (for TLC)

-

Ethanol (for recrystallization)

-

Deionized water

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)[6]

-

UV lamp for TLC visualization

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add 4-nitro-1H-pyrazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq). Add anhydrous acetone to the flask until the solids are suspended (approx. 15-20 mL per gram of 4-nitropyrazole).

-

Addition of Alkylating Agent: While stirring vigorously, add allyl bromide (1.2 eq) to the suspension dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (approximately 56°C for acetone) and maintain for 4-6 hours.

-

Monitoring: Monitor the reaction progress using TLC (e.g., mobile phase of 30% ethyl acetate in hexane).[7][8] Spot the starting material and the reaction mixture. The reaction is complete when the starting 4-nitropyrazole spot has been consumed and a new, typically less polar, product spot is dominant.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid K₂CO₃ and potassium bromide byproduct using a Büchner funnel and wash the solid cake with a small amount of fresh acetone.

-

Isolation: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator to yield the crude product.[9]

-

Purification: Purify the crude solid by recrystallization.[10] Dissolve the crude product in a minimal amount of hot ethanol. Slowly add deionized water until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Characterization and Structural Elucidation

A combination of spectroscopic and physical methods is required to confirm the identity, structure, and purity of the synthesized 1-Allyl-4-nitro-1H-pyrazole.

Characterization Workflow Diagram

Caption: Figure 2: Logic flow for the structural verification of the target compound.

Spectroscopic Data (Predicted)

The following tables summarize the expected spectroscopic data for 1-Allyl-4-nitro-1H-pyrazole, based on known values for similar pyrazole and nitro-containing structures.[6][11][12]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.40 | Singlet | 1H | H-5 (pyrazole) | Deshielded proton on the electron-poor pyrazole ring, adjacent to N1. |

| ~8.05 | Singlet | 1H | H-3 (pyrazole) | Deshielded proton on the electron-poor pyrazole ring. |

| ~6.00 | ddt | 1H | -CH=CH₂ | Vinylic proton coupled to both cis/trans and allylic protons. |

| ~5.40 | dd | 1H | -CH=CH ₂(trans) | Diastereotopic vinylic proton. |

| ~5.30 | dd | 1H | -CH=CH ₂(cis) | Diastereotopic vinylic proton. |

| ~4.90 | Doublet | 2H | N-CH₂ -CH= | Allylic protons adjacent to the pyrazole nitrogen. |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~140.0 | C-4 (pyrazole) | Quaternary carbon attached to the strongly electron-withdrawing nitro group. |

| ~136.0 | C-5 (pyrazole) | Pyrazole ring carbon. |

| ~130.0 | -CH= CH₂ | Vinylic methine carbon. |

| ~128.0 | C-3 (pyrazole) | Pyrazole ring carbon. |

| ~120.0 | -CH=CH₂ | Terminal vinylic carbon. |

| ~54.0 | N-CH₂ - | Allylic carbon attached to the nitrogen atom. |

Table 3: Predicted FTIR and Mass Spectrometry Data

| Technique | Expected Value | Assignment | Rationale |

|---|---|---|---|

| FTIR | ~1550-1475 cm⁻¹ (strong) | Asymmetric N-O stretch | Characteristic strong absorption for aromatic nitro groups.[13] |

| ~1360-1290 cm⁻¹ (strong) | Symmetric N-O stretch | Characteristic strong absorption for aromatic nitro groups.[13] | |

| ~1640 cm⁻¹ (medium) | C=C stretch | Alkene stretch from the allyl group.[14] | |

| ~3100-3000 cm⁻¹ | =C-H stretch | Vinylic C-H stretches.[14] | |

| Mass Spec. (ESI+) | [M+H]⁺ ≈ 154.05 | Molecular Ion | Corresponds to the molecular formula C₆H₇N₃O₂. |

| | [M+Na]⁺ ≈ 176.03 | Sodium Adduct | Common adduct in ESI-MS. |

Physical Characterization

-

Melting Point: A sharp and defined melting point range is a strong indicator of high purity. The melting point of the precursor, 4-nitro-1H-pyrazole, is 160-164°C.[5] The N-allylated product is expected to have a lower melting point.

-

TLC: As used for reaction monitoring, TLC can also confirm the purity of the final product. A single spot under various solvent systems suggests a pure compound.[6]

Safety and Handling Precautions

-

General: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[15]

-

Reagents:

-

Allyl bromide is toxic, a lachrymator, and a suspected carcinogen. Handle with extreme care and avoid inhalation or skin contact.

-

Nitro-aromatic compounds can be toxic and potentially explosive, especially if heated excessively or subjected to shock, although mononitrated pyrazoles are generally stable.[16]

-

-

Procedure: Ensure the reaction apparatus is securely clamped. Use a heating mantle with a stirrer for controlled and even heating to avoid bumping.

Conclusion

This guide outlines a reliable and well-characterized method for the synthesis of 1-Allyl-4-nitro-1H-pyrazole. The N-alkylation of 4-nitropyrazole provides a direct route to this valuable functionalized heterocyclic building block. The described characterization workflow, employing a combination of NMR and IR spectroscopy, mass spectrometry, and physical constant determination, provides a robust framework for verifying the structural integrity and purity of the final product. This protocol serves as a foundational method for researchers requiring access to versatile pyrazole intermediates for applications in drug discovery and materials science.

References

-

MDPI. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Retrieved from [Link]

-

IJCSR. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. Retrieved from [Link]

-

Jetir.org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole. Retrieved from [Link]

-

Indian Journal of Chemistry. (2025). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Retrieved from [Link]

-

RSC Publishing. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrometric study of some pyrazoline derivatives. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ACS Publications. (n.d.). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Styrylpyrazoles: Properties, Synthesis and Transformations. Retrieved from [Link]

-

SpringerLink. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

-

Wiley Online Library. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 4-硝基-1H-吡唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]

- 8. Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. jetir.org [jetir.org]

- 11. researchgate.net [researchgate.net]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. benchchem.com [benchchem.com]

- 16. spectroscopyonline.com [spectroscopyonline.com]

Spectroscopic Characterization of 1-Allyl-4-nitro-1H-pyrazole: A Technical Guide

Introduction to 1-Allyl-4-nitro-1H-pyrazole

1-Allyl-4-nitro-1H-pyrazole is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, which is a common scaffold in many biologically active compounds. The presence of the allyl group at the N1 position and a nitro group at the C4 position suggests specific chemical properties and potential for further functionalization, making its unambiguous structural confirmation by spectroscopic methods crucial.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 1-Allyl-4-nitro-1H-pyrazole, both ¹H and ¹³C NMR will provide critical information about the molecular framework, including the connectivity of atoms and the chemical environment of the protons and carbons.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyrazole ring and the allyl group. The predicted chemical shifts (in ppm) are based on the analysis of similar pyrazole structures.[1][2]

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 (pyrazole) | 8.0 - 8.5 | s | - |

| H-5 (pyrazole) | 8.5 - 9.0 | s | - |

| H-1' (allyl, -CH-) | 5.9 - 6.1 | ddt | J ≈ 17.2, 10.5, 5.5 |

| H-2'a (allyl, =CH₂) | 5.2 - 5.4 | dq | J ≈ 17.2, 1.5 |

| H-2'b (allyl, =CH₂) | 5.1 - 5.3 | dq | J ≈ 10.5, 1.5 |

| H-3' (allyl, -CH₂-) | 4.8 - 5.0 | dt | J ≈ 5.5, 1.5 |

s = singlet, ddt = doublet of doublets of triplets, dq = doublet of quartets, dt = doublet of triplets

Causality Behind Predicted Shifts:

-

The protons on the pyrazole ring (H-3 and H-5) are expected to appear at high chemical shifts due to the deshielding effect of the aromatic ring and the electron-withdrawing nitro group.

-

The vinyl protons of the allyl group will be in the typical olefinic region (5-6 ppm).

-

The methylene protons adjacent to the pyrazole nitrogen will be shifted downfield due to the inductive effect of the nitrogen atom.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information about the carbon skeleton.

| Carbon | Predicted Chemical Shift (ppm) |

| C-3 (pyrazole) | 135 - 140 |

| C-4 (pyrazole) | 130 - 135 |

| C-5 (pyrazole) | 120 - 125 |

| C-1' (allyl, -CH-) | 130 - 135 |

| C-2' (allyl, =CH₂) | 118 - 122 |

| C-3' (allyl, -CH₂-) | 50 - 55 |

Causality Behind Predicted Shifts:

-

The carbon atoms of the pyrazole ring will resonate in the aromatic region. The C-4 atom, being directly attached to the nitro group, is expected to be significantly deshielded.

-

The carbons of the allyl group will show characteristic shifts for sp² and sp³ hybridized carbons.

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures data quality and reproducibility.

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified 1-Allyl-4-nitro-1H-pyrazole in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Depending on the sample concentration, a larger number of scans may be necessary.

-

Perform 2D NMR experiments, such as COSY and HSQC, to confirm proton-proton and proton-carbon correlations, respectively.

-

NMR Workflow Diagram

Caption: Workflow for NMR analysis of 1-Allyl-4-nitro-1H-pyrazole.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| Alkene =C-H stretch | 3080 - 3020 | Medium |

| Alkane C-H stretch | 3000 - 2850 | Medium |

| C=C stretch (alkene) | 1650 - 1630 | Medium |

| C=N stretch (pyrazole) | 1600 - 1550 | Medium to Strong |

| Asymmetric NO₂ stretch | 1550 - 1500 | Strong |

| Symmetric NO₂ stretch | 1370 - 1330 | Strong |

| C-N stretch | 1200 - 1000 | Medium |

Causality Behind Predicted Absorptions:

-

The C-H stretching vibrations above 3000 cm⁻¹ are characteristic of aromatic and vinylic protons.[3]

-

The strong absorptions for the nitro group (asymmetric and symmetric stretches) are highly diagnostic.

-

The C=C and C=N stretching vibrations confirm the presence of the alkene and pyrazole moieties.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

-

-

Instrument Setup:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

-

Data Acquisition:

-

Place the sample in the instrument and record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The expected molecular weight of 1-Allyl-4-nitro-1H-pyrazole (C₆H₇N₃O₂) is approximately 169.05 g/mol . The mass spectrum should show a molecular ion peak at m/z = 169.

-

Major Fragmentation Pathways:

-

Loss of the nitro group (-NO₂): [M - 46]⁺ at m/z = 123.

-

Loss of the allyl group (-C₃H₅): [M - 41]⁺ at m/z = 128.

-

Fragmentation of the allyl group.

-

Experimental Protocol for MS Data Acquisition

-

Sample Introduction:

-

Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

-

Ionization:

-

Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), to generate ions.

-

-

Mass Analysis:

-

Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Data Acquisition:

-

Record the mass spectrum, plotting ion abundance versus mass-to-charge ratio (m/z).

-

Mass Spectrometry Fragmentation Workflow

Caption: Predicted fragmentation of 1-Allyl-4-nitro-1H-pyrazole in MS.

Conclusion

The combined application of NMR, IR, and MS provides a robust methodology for the comprehensive characterization of 1-Allyl-4-nitro-1H-pyrazole. By following the outlined protocols and comparing the acquired data with the predicted spectral features, researchers can confidently elucidate the structure of this and other novel pyrazole derivatives. This systematic approach ensures scientific rigor and contributes to the advancement of chemical and pharmaceutical research.

References

-

MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Pyrazole, 4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (ppm) of C-nitropyrazoles. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Pyrazole, 1-nitro-. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Retrieved from [Link]

-

ResearchGate. (2015, July 17). SYNTHESIS OF NEW DERIVATIVES OF 4,5-DIHYDRO-1H-PYRAZOLE VIA 4-ALLYL-2-METHOXYPHENOL. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. Retrieved from [Link]

-

Wiley Online Library. (2016, January 22). The 1H NMR spectrum of pyrazole in a nematic phase. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

-

National Institutes of Health. (2024, July 9). Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

Crystal structure analysis of 1-Allyl-4-nitro-1H-pyrazole

An In-Depth Technical Guide to the Crystal Structure Analysis of 1-Allyl-4-nitro-1H-pyrazole

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the methodologies and scientific rationale behind the crystal structure analysis of 1-Allyl-4-nitro-1H-pyrazole. Pyrazole derivatives are fundamental scaffolds in medicinal chemistry and materials science, and understanding their three-dimensional structure is paramount for rational drug design and the engineering of novel materials.[1][2][3] This document details the complete workflow, from the targeted synthesis and single-crystal growth of the title compound to its definitive structural elucidation by single-crystal X-ray diffraction. We delve into the causality behind experimental choices, discussing the nuances of data collection, structure refinement, and the critical analysis of the resulting molecular geometry and supramolecular architecture. The guide is intended for researchers, scientists, and drug development professionals seeking to apply crystallographic techniques to heterocyclic compounds.

Introduction: The Significance of Structural Elucidation

The pyrazole ring is a privileged heterocyclic motif found in a multitude of biologically active compounds and functional materials.[2][4] The introduction of specific substituents onto the pyrazole core allows for the fine-tuning of its physicochemical properties. In 1-Allyl-4-nitro-1H-pyrazole, the substitution at the N1 position with a flexible allyl group and at the C4 position with a potent electron-withdrawing nitro group creates a molecule with significant potential for engaging in specific intermolecular interactions.

The allyl group introduces conformational flexibility, while the nitro group acts as a strong hydrogen bond acceptor. Determining the crystal structure provides definitive answers to several key questions:

-

Molecular Conformation: What is the preferred three-dimensional arrangement of the allyl group relative to the pyrazole ring?

-

Supramolecular Assembly: How do individual molecules pack in the solid state? What are the dominant intermolecular forces (e.g., hydrogen bonds, π-stacking) governing the crystal lattice?

-

Charge Distribution: How does the nitro group influence the electronic properties and bond metrics of the pyrazole ring?

Answering these questions is crucial for understanding structure-activity relationships (SAR) and for predicting how the molecule might interact with biological targets or other components in a material.

Synthesis and Single-Crystal Growth

A robust and reproducible synthesis is the prerequisite for any structural analysis. The preparation of 1-Allyl-4-nitro-1H-pyrazole is efficiently achieved in a two-step sequence, followed by a carefully controlled crystallization process to obtain diffraction-quality single crystals.

Synthetic Pathway

The synthesis begins with the nitration of pyrazole, followed by a selective N-alkylation. This pathway ensures a high yield of the desired N1-substituted regioisomer.

Caption: Synthetic route to 1-Allyl-4-nitro-1H-pyrazole.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-Nitro-1H-pyrazole [5]

-

In a flask cooled in a water bath, slowly add 40.0 g of pyrazole to 270 mL of stirred, concentrated sulfuric acid (96%).

-

Once dissolution is complete, add 40 mL of 70% nitric acid dropwise over 10-15 minutes, ensuring the temperature does not rise excessively.

-

Heat the reaction mixture to 55 °C and maintain stirring for 7 hours.

-

After cooling to room temperature, pour the mixture onto 1 kg of ice in a large beaker.

-

Carefully neutralize the solution to pH 8 with concentrated ammonia, then adjust to pH 3 with 6M HCl.

-

Allow the mixture to crystallize. Collect the crude product by filtration, wash with ice-cold water, and recrystallize from hot water to yield pure 4-nitro-1H-pyrazole as white crystals.

Step 2: Synthesis of 1-Allyl-4-nitro-1H-pyrazole [5]

-

To a flask under an argon atmosphere, add 16.3 g of powdered cesium carbonate and 4.11 g of 4-nitro-1H-pyrazole.

-

Add 300 mL of anhydrous acetonitrile, followed by 4.2 mL of allyl bromide.

-

Stir the mixture vigorously at room temperature for approximately 75 minutes. Monitor the reaction to completion using thin-layer chromatography (TLC).

-

Filter off the inorganic salts and wash them with additional acetonitrile.

-

Evaporate the combined filtrates under reduced pressure. The resulting residue is the crude product.

-

Purify the product by flash column chromatography on silica gel using a gradient of 0-25% ethyl acetate in hexane to yield 1-Allyl-4-nitro-1H-pyrazole as a colorless liquid.[5]

Experimental Protocol: Crystallization

The transition from a purified liquid or solid to a single crystal suitable for X-ray diffraction is a critical step that often requires empirical optimization. Slow evaporation is a reliable and widely used technique.

-

Dissolve a small amount (10-20 mg) of the purified 1-Allyl-4-nitro-1H-pyrazole in a minimal amount of a suitable solvent system (e.g., ethanol, or a mixture of ethyl acetate and hexane).[1]

-

Transfer the solution to a small, clean vial.

-

Cover the vial with a cap or paraffin film pierced with a few small holes to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant temperature.

-

Monitor the vial over several days for the formation of well-defined, transparent single crystals.

Single-Crystal X-ray Diffraction Analysis

The core of the structural investigation lies in the diffraction of X-rays by the ordered lattice of the single crystal. The resulting diffraction pattern contains the information necessary to map the electron density and thus determine the precise position of every atom in the molecule.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Data Collection and Refinement

This protocol is representative of a standard crystallographic experiment, based on established methods.[6]

-

Crystal Selection: A suitable single crystal is selected under a microscope and mounted on a cryo-loop.

-

Data Collection: The crystal is placed on a diffractometer (e.g., Bruker D8 Quest) equipped with a sensitive detector and a low-temperature device.[6] Data is typically collected at a low temperature (e.g., 172 K) to minimize thermal motion of the atoms. Graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å) is commonly used.[6]

-

Structure Solution: The diffraction data is processed, and the initial structure is solved using direct methods or intrinsic phasing with software such as SHELXT.[6] This step determines the initial positions of most non-hydrogen atoms.

-

Structure Refinement: The model is refined against the experimental data using a full-matrix least-squares method in a program like SHELXL.[6] Hydrogen atoms are typically placed in calculated positions and refined using a riding model. Anisotropic displacement parameters are refined for all non-hydrogen atoms.

-

Validation: The final structural model is validated, and a Crystallographic Information File (CIF) is generated.

Results and Discussion: Unveiling the Structure

While no public crystal structure exists for 1-Allyl-4-nitro-1H-pyrazole, we can predict its key structural features based on extensive data from analogous compounds.[1][7][8]

Crystallographic Data Summary

The following table presents plausible crystallographic data for the title compound, based on typical values for small organic molecules and related pyrazole structures.[1][7]

| Parameter | Predicted Value |

| Chemical Formula | C₆H₇N₃O₂ |

| Formula Weight | 153.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~ 8.5 |

| b (Å) | ~ 9.0 |

| c (Å) | ~ 10.0 |

| β (°) | ~ 95 |

| Volume (ų) | ~ 760 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | ~ 1.34 |

| Radiation | Mo-Kα (λ = 0.71073 Å) |

| Temperature (K) | 172 |

| Final R indices [I > 2σ(I)] | R₁ ≈ 0.04, wR₂ ≈ 0.10 |

Molecular Structure

The pyrazole ring is expected to be essentially planar. The C-N and C-C bond lengths within the ring will be intermediate between single and double bonds, indicative of its aromatic character. The C4-N(nitro) bond will likely be short due to resonance with the electron-withdrawing nitro group. The two N-O bonds of the nitro group should be nearly equivalent in length.

A key structural parameter is the torsion angle defined by the plane of the pyrazole ring and the C-C double bond of the allyl group. This conformation is determined by a balance of steric effects and weak intramolecular interactions.

Supramolecular Interactions and Crystal Packing

In contrast to N-unsubstituted pyrazoles that form strong N-H···N hydrogen-bonded chains or cycles,[6][9] the N1-allyl substitution precludes this motif. Instead, the crystal packing will be dictated by weaker, yet highly directional, interactions involving the nitro group and C-H bonds.

-

C-H···O Hydrogen Bonds: The primary interactions are predicted to be weak C-H···O hydrogen bonds. The acidic pyrazole ring protons (at C3 and C5) and the protons of the allyl group can act as donors to the oxygen atoms of the nitro group on adjacent molecules. These interactions organize the molecules into a cohesive three-dimensional network.

-

π-π Stacking: Depending on the molecular conformation, parallel-displaced π-π stacking interactions between the electron-deficient pyrazole rings of neighboring molecules may occur, contributing to the overall stability of the crystal lattice.[7][10]

These interactions can be visualized and quantified using Hirshfeld surface analysis, which maps the close contacts between molecules in the crystal.[7][10][11]

Caption: Predicted intermolecular interactions in the crystal lattice.

Conclusion

This guide outlines a complete and scientifically rigorous approach to the crystal structure analysis of 1-Allyl-4-nitro-1H-pyrazole. By combining a validated synthetic protocol with standard crystallographic techniques, it is possible to obtain a detailed and unambiguous three-dimensional structure of the molecule. The analysis of this structure, particularly the conformation of the allyl group and the network of weak C-H···O and π-stacking interactions, provides invaluable insight for the fields of drug discovery and materials science. The methodologies described herein are broadly applicable to the structural elucidation of other novel heterocyclic compounds.

References

-

Mebel, A. M., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

-

Mebel, A. M., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. ResearchGate. [Link]

-

Do, J. L., et al. (2025). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)tetrazole. National Institutes of Health. [Link]

-

Wang, X., et al. (2009). 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid. National Institutes of Health. [Link]

-

Golishevskaya, E. N., et al. (2010). Synthesis, Molecular Structure and Characterization of Allylic Derivatives of 6-Amino-3-methyl-1,2,4-triazolo[3,4-f][1][6][9]-triazin-8(7H)-one. MDPI. [Link]

-

Do, J. L., et al. (2025). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole. IUCrData. [Link]

-

Fun, H. K., et al. (2010). Crystal Structure of 1-(2,4-di-nitro-phen-yl)-3,5-diphenyl-1H-pyrazole. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). Estragole. PubChem. Retrieved from [Link]

-

Taleb-Mokhtari, M., et al. (2017). Computational Investigation of the Structure and Antioxidant Activity of Some Pyrazole and Pyrazolone Derivatives. ResearchGate. [Link]

-

Org Prep Daily. (2006). 1-allyl-4-nitropyrazole. WordPress.com. [Link]

-

Al-wsahby, M. A., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health. [Link]

-

Rosli, M. M., et al. (2014). Synthesis and Crystal Structures of N-Substituted Pyrazolines. National Institutes of Health. [Link]

-

Ghorab, M. M., et al. (2025). Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis. PubMed. [Link]

-

Khairulah, M. A., et al. (2024). Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. ResearchGate. [Link]

-

Al-Majthoub, M. M., et al. (2017). Intermolecular interactions in crystal structure, Hirshfeld surface, characterization, DFT and thermal analysis of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione. An-Najah Staff Website. [Link]

Sources

- 1. 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]

- 6. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]

- 7. Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal structure of 1-(2,4-di-nitro-phen-yl)-3,5-diphenyl-1H-pyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. staff.najah.edu [staff.najah.edu]

An In-depth Technical Guide to the Physicochemical Properties of 1-Allyl-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the physicochemical properties of 1-Allyl-4-nitro-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The strategic incorporation of an allyl group and a nitro functionality onto the pyrazole scaffold presents a unique combination of electronic and steric features that can significantly influence its biological activity and pharmacokinetic profile. This document is designed to be a practical resource, offering not only a compilation of known and predicted properties but also detailed experimental protocols for their determination and characterization.

Molecular Structure and Chemical Identity

1-Allyl-4-nitro-1H-pyrazole possesses a five-membered aromatic pyrazole ring substituted with an allyl group at the N1 position and a nitro group at the C4 position. The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the pyrazole ring, while the allyl group provides a potential site for further chemical modification and can impact the molecule's lipophilicity and metabolic stability.

Chemical Structure:

Caption: General synthetic workflow for 1-Allyl-4-nitro-1H-pyrazole.

Detailed Experimental Protocol

This protocol is adapted from a reported synthesis of 1-Allyl-4-nitro-1H-pyrazole.[1]

Part A: Synthesis of 4-Nitropyrazole [1]

-

Reaction Setup: In a well-ventilated fume hood, cautiously add pyrazole (40.0 g, 587.5 mmol) portion-wise to stirred concentrated sulfuric acid (96%, 270 mL) in a 1 L flask, maintaining the temperature with a water bath.

-

Nitration: Add 70% nitric acid (40 mL) dropwise over 10 minutes. The reaction is exothermic.

-

Heating: Heat the reaction mixture to 55°C and stir for 7 hours.

-

Quenching: Cool the mixture to room temperature and pour it onto 1 kg of ice in a large beaker.

-

Neutralization and Precipitation: Make the solution basic (pH ≈ 8) by the slow addition of concentrated ammonia. Then, adjust the pH to approximately 3 with 6M HCl. Allow the mixture to crystallize at room temperature for 8 hours.

-

Isolation and Recrystallization: Collect the crude product by filtration, wash with ice-cold water, and recrystallize from water to obtain pure 4-nitropyrazole.

Part B: Synthesis of 1-Allyl-4-nitro-1H-pyrazole [1]

-

Reaction Setup: To a flask under an inert atmosphere (e.g., Argon), add cesium carbonate (Cs₂CO₃, 16.3 g, 50 mmol) and 4-nitropyrazole (4.110 g, 36.35 mmol).

-

Solvent and Reagent Addition: Add anhydrous acetonitrile (300 mL) followed by allyl bromide (4.2 mL, 49.6 mmol).

-

Reaction: Stir the mixture under an inert atmosphere for approximately 75 minutes. Monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: After completion, filter the salts and wash them with additional acetonitrile. Evaporate the solvent from the combined filtrates under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 0 to 25% ethyl acetate) to yield 1-Allyl-4-nitro-1H-pyrazole as a colorless liquid.

Physicochemical Properties

Due to the limited availability of experimental data for 1-Allyl-4-nitro-1H-pyrazole, the following table includes both reported values for the parent compound, 4-nitropyrazole, and predicted values for the title compound.

Table 2: Physicochemical Properties

| Property | 4-Nitropyrazole (Experimental) | 1-Allyl-4-nitro-1H-pyrazole (Predicted/Inferred) |

| Physical State | White to almost white crystalline powder [2][3] | Colorless liquid [1] |

| Melting Point | 160-164 °C [2][3] | Not available (expected to be significantly lower than 4-nitropyrazole) |

| Boiling Point | 323 °C (lit.) [2] | Not available (expected to be lower than 4-nitropyrazole) |

| pKa | 9.63 ± 0.50 (Predicted) [2] | Predicted to be slightly lower than 4-nitropyrazole due to the electron-donating nature of the allyl group. |

| logP (Octanol/Water) | -0.1 (Computed) [4] | ~1.5 - 2.0 (Predicted using online tools) |

| Aqueous Solubility | Sparingly soluble in water [5] | Predicted to have low aqueous solubility. |

| UV-Vis (λmax) | 317 nm (in EtOH) [2][3] | Expected to be similar to 4-nitropyrazole, with a possible slight shift. |

Experimental Protocols for Physicochemical Property Determination

The following are standardized protocols for the experimental determination of key physicochemical properties.

-

Apparatus: Thiele tube or a digital melting point apparatus.

-

Procedure:

-

Finely powder a small amount of the dry sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus or attach it to a thermometer immersed in a Thiele tube.

-

Heat the apparatus rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting). The melting point is reported as this range.

-

-

Apparatus: Distillation setup (distilling flask, condenser, receiving flask, thermometer).

-

Procedure:

-

Place a small volume of the liquid (e.g., 5-10 mL) and a few boiling chips in the distilling flask.

-

Assemble the distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distilling flask.

-

Heat the liquid gently to a steady boil.

-

Record the temperature at which the vapor temperature stabilizes while the liquid is distilling. This stable temperature is the boiling point.

-

-

Principle: The pKa is determined by titrating a solution of the compound with a strong acid or base and monitoring the pH.

-

Procedure:

-

Prepare a solution of 1-Allyl-4-nitro-1H-pyrazole of known concentration in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility is low).

-

Calibrate a pH meter with standard buffer solutions.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small increments.

-

Record the pH after each addition of titrant.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

-

-

Principle: The partition coefficient (P) is determined by measuring the concentration of the compound in two immiscible phases (n-octanol and water) at equilibrium. logP is the logarithm of this ratio.

-

Procedure:

-

Pre-saturate n-octanol with water and water with n-octanol.

-

Prepare a stock solution of 1-Allyl-4-nitro-1H-pyrazole in either the aqueous or organic phase.

-

Mix a known volume of the stock solution with the other phase in a flask.

-

Shake the flask for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 24 hours).

-

Centrifuge the mixture to ensure complete phase separation.

-

Determine the concentration of the compound in both the aqueous and organic phases using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculate P as [Concentration in octanol] / [Concentration in water] and then determine logP.

-

-

Principle: The equilibrium solubility is determined by measuring the concentration of a saturated solution of the compound in water.

-

Procedure:

-

Add an excess amount of 1-Allyl-4-nitro-1H-pyrazole to a known volume of water in a sealed container.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Filter the solution to remove any undissolved solid.

-

Determine the concentration of the compound in the clear filtrate using a validated analytical method (e.g., HPLC-UV).

-

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 1-Allyl-4-nitro-1H-pyrazole.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |

| H-3 | ~8.0-8.2 | s | Pyrazole ring proton |

| H-5 | ~7.8-8.0 | s | Pyrazole ring proton |

| Allyl-H (CH) | ~5.9-6.1 | m | Allyl methine proton |

| Allyl-H (CH₂) | ~5.2-5.4 | m | Allyl methylene protons (terminal) |

| Allyl-H (CH₂) | ~4.8-5.0 | d | Allyl methylene protons (attached to N) |

| ¹³C NMR | Predicted δ (ppm) | Assignment | |

| C-4 | ~145-150 | Pyrazole ring carbon attached to NO₂ | |

| C-3 | ~138-142 | Pyrazole ring carbon | |

| C-5 | ~130-135 | Pyrazole ring carbon | |

| Allyl-C (CH) | ~130-133 | Allyl methine carbon | |

| Allyl-C (CH₂) | ~118-122 | Allyl methylene carbon (terminal) | |

| Allyl-C (CH₂) | ~52-55 | Allyl methylene carbon (attached to N) |

Note: The ¹H NMR data for the synthesized 1-Allyl-4-nitro-1H-pyrazole in d6-DMSO is reported as: 8.879 (s, 1H), 8.277 (s, 1H), 6.05 (m, 1H), 5.30 (m, 2H), 4.85 (d, 2H) ppm.[1]

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 300 MHz or higher.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

-

Analysis: Integrate the ¹H NMR signals to determine proton ratios and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons. Assign the signals in the ¹³C NMR spectrum based on chemical shifts and, if necessary, by using 2D NMR techniques like HSQC and HMBC.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.

Table 4: Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100-3150 | C-H stretch | Aromatic (pyrazole ring) |

| ~3000-3100 | =C-H stretch | Alkene (allyl group) |

| ~2850-3000 | C-H stretch | Alkane (allyl group) |

| ~1640-1680 | C=C stretch | Alkene (allyl group) |

| ~1500-1550 (asymmetric) | N-O stretch | Nitro group |

| ~1330-1370 (symmetric) | N-O stretch | Nitro group |

| ~1400-1600 | C=N, C=C stretch | Pyrazole ring |

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.

-

Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion: [M]⁺ at m/z = 153.

-

Key Fragmentation Pathways:

-

Loss of the nitro group (-NO₂) to give a fragment at m/z = 107.

-

Loss of the allyl group (-C₃H₅) to give a fragment at m/z = 112.

-

Cleavage of the pyrazole ring.

-

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragmentation patterns to confirm the structure.

Chromatographic Analysis

-

Column: A reverse-phase column (e.g., C18) is typically suitable.

-

Mobile Phase: A gradient of acetonitrile or methanol in water, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 317 nm).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Temperature Program: A temperature gradient starting from a low temperature (e.g., 50-100 °C) and ramping up to a higher temperature (e.g., 250-300 °C) to ensure elution of the compound.

-

Detection: Mass spectrometry (EI mode).

Potential Biological Activity and Applications in Drug Discovery

Pyrazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[6] The introduction of a nitro group can enhance or modify these activities, and in some cases, contribute to specific targeting. Nitro-substituted pyrazoles have been investigated as potential estrogen receptor ligands and for their antitumor effects.[1]

The allyl group can influence the compound's pharmacokinetic properties. It can be a site for metabolic transformations, potentially leading to the formation of reactive metabolites. However, it also provides a handle for further synthetic modifications, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies.

Given the known activities of related pyrazole scaffolds, 1-Allyl-4-nitro-1H-pyrazole could be a valuable starting point for the development of novel therapeutic agents. In vitro screening against a panel of relevant biological targets (e.g., kinases, cyclooxygenases, microbial enzymes) would be a logical next step to explore its therapeutic potential.

Safety and Handling

As a nitroaromatic compound, 1-Allyl-4-nitro-1H-pyrazole should be handled with care. Nitroaromatic compounds can be toxic and may have mutagenic or carcinogenic properties. The allyl group can also contribute to toxicity.

General Safety Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation, ingestion, and skin contact.

-

Store in a cool, dry, and dark place, away from incompatible materials.

-

Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Conclusion

1-Allyl-4-nitro-1H-pyrazole is a synthetically accessible pyrazole derivative with potential applications in drug discovery. This guide has provided a comprehensive overview of its synthesis, predicted and known physicochemical properties, and methods for its analytical characterization. The detailed experimental protocols are intended to serve as a practical resource for researchers working with this and related compounds. Further investigation into the biological activity and toxicological profile of 1-Allyl-4-nitro-1H-pyrazole is warranted to fully elucidate its potential as a lead compound in medicinal chemistry.

References

-

Org Prep Daily. (2006, September 29). 1-allyl-4-nitropyrazole. WordPress.com. Retrieved from [Link]

- Kumar, V., & Aggarwal, S. (2019). Current status of pyrazole and its biological activities. Bioorganic & Medicinal Chemistry, 27(18), 115042.

- Iaroshenko, V. O., Gevorgyan, A., Davydova, O., Villinger, A., & Langer, P. (2014). Regioselective and guided C-H activation of 4-nitropyrazoles. The Journal of Organic Chemistry, 79(7), 2906–2915.

-

PubChem. (n.d.). 4-Nitro-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. LANDSCAPE AND FOREST RECLAMATION APPROACH TO ASSESSING THE STATE OF PROTECTIVE FOREST PLANTINGS [agris.fao.org]

- 2. researchgate.net [researchgate.net]

- 3. 5D-QSAR studies of 1H-pyrazole derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Nitro-1H-pyrazole-3-carboxylic acid | C4H3N3O4 | CID 219739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Estragole | C10H12O | CID 8815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 1-Allyl-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth analysis of the thermal stability and decomposition profile of 1-Allyl-4-nitro-1H-pyrazole, a heterocyclic compound of interest in energetic materials and potentially as a synthon in medicinal chemistry. While the pyrazole scaffold is widely explored for its pharmacological activities, the introduction of an allyl group and a nitro functionality necessitates a thorough understanding of its thermal behavior for safe handling, storage, and application. This document synthesizes available data on the synthesis of 1-Allyl-4-nitro-1H-pyrazole, its anticipated thermal characteristics based on analogous compounds, and a proposed decomposition mechanism. Experimental protocols for thermal analysis are detailed to provide a framework for empirical validation.

Introduction: The Significance of 1-Allyl-4-nitro-1H-pyrazole

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The functionalization of the pyrazole ring allows for the fine-tuning of its pharmacological profile. The title compound, 1-Allyl-4-nitro-1H-pyrazole, incorporates three key structural features: the pyrazole core, a reactive allyl group at the N1 position, and an electron-withdrawing nitro group at the C4 position. The nitro group can significantly influence the compound's chemical reactivity and thermal stability, often imparting energetic properties.[3] The allyl group, a versatile functional handle, can participate in various chemical transformations, making it a valuable moiety in organic synthesis.[4]

A critical aspect of utilizing nitrated heterocyclic compounds, particularly in the context of drug development and material science, is a comprehensive understanding of their thermal stability. Uncontrolled decomposition can pose significant safety risks and impact the material's shelf-life and reliability. This guide aims to provide a detailed overview of the thermal behavior of 1-Allyl-4-nitro-1H-pyrazole, drawing upon established synthetic procedures and thermal analysis of closely related N-substituted nitropyrazoles.

Synthesis of 1-Allyl-4-nitro-1H-pyrazole

The synthesis of 1-Allyl-4-nitro-1H-pyrazole is a two-step process commencing with the nitration of pyrazole, followed by the N-alkylation with allyl bromide.

Step 1: Synthesis of 4-nitro-1H-pyrazole

The nitration of pyrazole is achieved using a mixture of concentrated nitric acid and sulfuric acid.[5]

Protocol:

-

In a flask equipped with a stirrer and cooled in a water bath, slowly add pyrazole to concentrated sulfuric acid (95-96%).

-

To this mixture, add concentrated nitric acid (70%) dropwise, maintaining the temperature.

-

Heat the reaction mixture to 55°C for 7 hours.

-

After cooling, pour the reaction mixture onto ice.

-

Basify the mixture with concentrated ammonium hydroxide to a pH >9.

-

Acidify to a pH of 3 with 6M HCl and allow the product to crystallize.

-

Collect the crude product by filtration and recrystallize from water to obtain pure 4-nitro-1H-pyrazole.

Step 2: Synthesis of 1-Allyl-4-nitro-1H-pyrazole

The N-allylation of 4-nitro-1H-pyrazole is carried out using allyl bromide in the presence of a base.[5]

Protocol:

-

To a flask containing 4-nitro-1H-pyrazole and a base such as cesium carbonate, add anhydrous acetonitrile.

-

Add allyl bromide to the suspension.

-

Stir the mixture at room temperature until the reaction is complete (monitoring by HPLC is recommended).

-

Filter the salts and evaporate the solvent from the filtrate.

-

The resulting residue can be purified by column chromatography to yield 1-Allyl-4-nitro-1H-pyrazole as a colorless liquid.

Thermal Analysis: A Predictive Assessment

Differential Scanning Calorimetry (DSC)

DSC is a key technique for determining the thermal transitions of a material, including melting point and decomposition temperature. For N-allyl-dinitropyrazoles, DSC analysis reveals decomposition temperatures ranging from 201.2°C to 217.4°C.[8] It is anticipated that 1-Allyl-4-nitro-1H-pyrazole will exhibit a single, sharp exothermic decomposition peak in a similar temperature range. The presence of a single nitro group, as opposed to two, may slightly increase the decomposition temperature compared to its dinitro-analogs due to a lower degree of ring activation.

Anticipated DSC Profile:

-

Melting Point: N-allyl-dinitropyrazoles are liquids at room temperature with melting points below -50°C.[6] 1-Allyl-4-nitro-1H-pyrazole is also expected to be a liquid with a low melting point.

-

Decomposition: A sharp exothermic peak is expected, indicating a rapid release of energy upon decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For N-allyl-dinitropyrazoles, TGA shows a significant mass loss corresponding to the decomposition event observed in the DSC.[8] A similar profile is expected for 1-Allyl-4-nitro-1H-pyrazole, with the major mass loss occurring in a single step. Any residual mass at the end of the experiment would be indicative of char formation.[8]

Evolved Gas Analysis (TG-FTIR)

Coupling TGA with Fourier Transform Infrared Spectroscopy (FTIR) allows for the identification of gaseous decomposition products. For nitropyrazoles, common decomposition products include nitrogen oxides (NOx), carbon dioxide (CO2), and molecular nitrogen (N2).[9][10] The presence of the allyl group in 1-Allyl-4-nitro-1H-pyrazole may lead to the formation of additional products arising from the fragmentation of the allyl moiety, such as propene and other small hydrocarbons.

Proposed Decomposition Mechanism

The thermal decomposition of nitropyrazoles can proceed through several pathways, including C-NO2 bond homolysis, intramolecular hydrogen transfer, or intramolecular oxidation.[10] For 1-Allyl-4-nitro-1H-pyrazole, the initial step in the decomposition cascade is likely the homolytic cleavage of the C4-NO2 bond, which is typically the weakest bond in the molecule.

The presence of the allyl group introduces an alternative decomposition pathway. Allyl ethers are known to undergo decomposition via a cyclic, six-atom transition state to yield a carbonyl compound and propene. A similar intramolecular rearrangement could be envisioned for 1-Allyl-4-nitro-1H-pyrazole, although the C-NO2 bond scission is expected to be the lower energy pathway.

Proposed Primary Decomposition Steps:

-

Initiation: Homolytic cleavage of the C4-NO2 bond to form a pyrazolyl radical and a nitrogen dioxide radical (•NO2).

-

Propagation: The highly reactive radicals can then initiate a series of secondary reactions, leading to ring opening and the formation of stable gaseous products such as N2, CO2, and H2O.

-

Allyl Group Fragmentation: The allyl group may undergo fragmentation or react with other radical species present in the system.

Experimental Protocols for Thermal Characterization

To empirically validate the predicted thermal behavior of 1-Allyl-4-nitro-1H-pyrazole, the following experimental protocols are recommended.

Differential Scanning Calorimetry (DSC) Protocol

-

Sample Preparation: Accurately weigh 1-2 mg of 1-Allyl-4-nitro-1H-pyrazole into a hermetically sealed aluminum pan.

-

Instrument Setup: Use a calibrated DSC instrument.

-

Thermal Program: Heat the sample from ambient temperature to 350°C at a constant heating rate of 10°C/min under a nitrogen atmosphere.

-

Data Analysis: Determine the onset temperature and peak maximum of any exothermic events.

Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy (TGA-FTIR) Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of 1-Allyl-4-nitro-1H-pyrazole into a ceramic TGA pan.

-

Instrument Setup: Use a calibrated TGA instrument coupled to an FTIR spectrometer via a heated transfer line.

-

Thermal Program: Heat the sample from ambient temperature to 400°C at a constant heating rate of 10°C/min under a nitrogen atmosphere.

-

Data Analysis: Record the mass loss as a function of temperature. Simultaneously, collect FTIR spectra of the evolved gases at regular intervals. Identify the gaseous products by comparing their spectra to a reference library.

Kinetic Analysis of Decomposition

The kinetics of the thermal decomposition can be determined from DSC or TGA data collected at multiple heating rates. By applying isoconversional methods, the activation energy (Ea) for the decomposition process can be calculated, providing valuable information about the stability of the compound.

Safety and Handling

Nitrated organic compounds should be handled with caution due to their potential energetic nature. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Given its predicted thermal decomposition profile, 1-Allyl-4-nitro-1H-pyrazole should be stored away from heat, sparks, and open flames.

Conclusion

This technical guide provides a comprehensive overview of the synthesis, predicted thermal stability, and proposed decomposition mechanism of 1-Allyl-4-nitro-1H-pyrazole. By leveraging data from analogous N-allyl-dinitropyrazoles, we anticipate that the title compound is a liquid at room temperature with a decomposition temperature in the range of 200-220°C. The primary decomposition pathway is expected to be initiated by the cleavage of the C-NO2 bond. The detailed experimental protocols provided herein offer a clear path for the empirical validation of these predictions. A thorough understanding of the thermal behavior of this and other nitrated pyrazole derivatives is essential for their safe and effective application in both materials science and drug development.

Visualizations

Caption: Synthetic pathway for 1-Allyl-4-nitro-1H-pyrazole.

Caption: Proposed decomposition pathway for 1-Allyl-4-nitro-1H-pyrazole.

References

- Bragin, A., et al. (2015). Thermal Decomposition of Nitropyrazoles. Physics Procedia, 72, 358-361.

- Janssen, J. W. A. M., et al. (1973). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry, 38(10), 1777–1782.

- Kuehl, V. A., et al. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega, 8(21), 18408–18413.

- Lässer, T., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6549.

- Muravyev, N. V., et al. (2021). Apparent Autocatalysis Due to Liquefaction: Thermal Decomposition of Ammonium 3,4,5-Trinitropyrazolate. Crystal Growth & Design, 21(4), 2266–2276.

-

Kuehl, V. A., Cleveland, A. H., Snyder, C. J., & Chavez, D. E. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega, 8(21), 18408–18413. Available from: [Link]

-

Chemistry LibreTexts. (2021). 4.1: Allylic Substitution Reactions. Available from: [Link]

-

Org Prep Daily. (2006). 1-allyl-4-nitropyrazole. Available from: [Link]

- Wang, X., et al. (2021). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 26(11), 3328.

-

Kuehl, V. A., et al. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega, 8(21), 18408-18413. Available from: [Link]

-

ResearchGate. (2021). Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High-Yield, One-Pot Synthesis of 3(5)-Alkylpyrazoles. Available from: [Link]

-

Janssen, J. W. A. M., Koeners, H. J., Kruse, C. G., & Habraken, C. L. (1973). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry, 38(10), 1777–1782. Available from: [Link]

- Ziółkowski, A. (2011). On Analysis of DSC Curves for Characterization of Intrinsic Properties of NiTi Shape Memory Alloys.

- Silva, A. M., et al. (2020).

- Prokudin, V. G., et al. (2000). Thermal Decomposition of 1-[2,2-bis(Methoxy-NNO-azoxy)ethyl]-3-nitropyrazole. Russian Journal of Physical Chemistry A, 74(11), 1804-1808.

- Blades, A. T. (1968). Pyrolysis of allyl ethers. Unimolecular fragmentation to propenes and carbonyl compounds. Journal of the Chemical Society B: Physical Organic, 621-623.

- Bryce, W. A., & Ruzicka, D. J. (1960). REACTIONS OF ALLYL RADICALS WITH OLEFINS. Canadian Journal of Chemistry, 38(6), 835-844.

- Yin, P., et al. (2014). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 19(12), 20077-20109.

- Zhang, M., et al. (2018).

-

ResearchGate. (2015). Thermal Decomposition of Nitropyrazoles. Available from: [Link]

-

ResearchGate. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. Available from: [Link]

-

Lässer, T., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6549. Available from: [Link]

-

Zhang, M., et al. (2018). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules, 23(10), 2469. Available from: [Link]

- Liu, F., et al. (2020). Kinetic Analysis of Thermal Decomposition Process of Emulsion Explosive Matrix in the Presence of Sulfide Ores. Molecules, 25(19), 4438.

-

Org Prep Daily. (2006). 1-allyl-4-nitropyrazole. Available from: [Link]

- Faria, J. V., et al. (2017). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 8, 26.

Sources

- 1. Styrylpyrazoles: Properties, Synthesis and Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]

- 5. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. s3.amazonaws.com [s3.amazonaws.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Pyrolysis of allyl ethers. Unimolecular fragmentation to propenes and carbonyl compounds - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Quantum Chemical Analysis of 1-Allyl-4-nitro-1H-pyrazole

Abstract

This whitepaper provides a comprehensive technical guide for performing quantum chemical calculations on 1-Allyl-4-nitro-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. We detail a robust computational workflow employing Density Functional Theory (DFT) to elucidate its structural, spectroscopic, and electronic properties. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols. By explaining the causality behind methodological choices, we aim to equip the reader with the expertise to conduct and interpret high-quality computational analyses for similar molecular systems.

Introduction: The Significance of 1-Allyl-4-nitro-1H-pyrazole

Pyrazole derivatives form the backbone of a multitude of pharmacologically active agents and functional materials.[1][2] The introduction of a nitro group (-NO2) and an allyl group to the pyrazole scaffold in 1-Allyl-4-nitro-1H-pyrazole is expected to significantly influence its electronic properties, reactivity, and potential biological interactions. The nitro group, a strong electron-withdrawing moiety, can modulate the molecule's acidity, dipole moment, and susceptibility to nucleophilic attack.[3] The allyl group introduces conformational flexibility and a site for potential further functionalization.

Given the challenges and costs associated with experimental characterization, in-silico analysis via quantum chemical calculations presents a powerful, predictive, and cost-effective avenue for understanding the molecule's intrinsic properties at an atomic level.[4] This guide will systematically explore the theoretical framework and practical application of Density Functional Theory (DFT) to predict the optimized geometry, vibrational frequencies (FT-IR), electronic transitions (UV-Vis), and reactivity descriptors of 1-Allyl-4-nitro-1H-pyrazole.

Theoretical Framework and Computational Rationale

The cornerstone of modern quantum chemical calculations for organic molecules is Density Functional Theory (DFT).[5] DFT offers a favorable balance between computational cost and accuracy by approximating the many-body electronic Schrödinger equation in terms of the electron density.

Choice of Functional and Basis Set: A Justification

The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set.

-

Exchange-Correlation Functional: For the analysis of organic molecules containing nitro groups, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a well-established and reliable choice.[2][6] It incorporates a portion of the exact Hartree-Fock exchange, which is crucial for describing the electronic structure of systems with significant electron correlation effects.

-

Basis Set: We will employ the 6-311++G(d,p) basis set.[6][7] This triple-zeta basis set provides a flexible description of the valence electrons. The addition of diffuse functions ("++") is essential for accurately modeling the lone pairs of electrons on the nitrogen and oxygen atoms and for describing non-covalent interactions. The polarization functions ("d,p") allow for the distortion of atomic orbitals, which is necessary to correctly represent the bonding in a cyclic system and the geometry of the nitro group.

This combination of B3LYP/6-311++G(d,p) has been shown to yield accurate predictions for the geometries and vibrational frequencies of a wide range of organic molecules.[6][7]

Computational Workflow: A Step-by-Step Guide

The following diagram illustrates the comprehensive workflow for the quantum chemical analysis of 1-Allyl-4-nitro-1H-pyrazole.

Caption: Computational workflow for 1-Allyl-4-nitro-1H-pyrazole analysis.

Protocol for Geometry Optimization

-

Construct the Molecule: Using a molecular modeling program like GaussView or Avogadro, build the 3D structure of 1-Allyl-4-nitro-1H-pyrazole. Ensure correct atom types and connectivity.

-

Prepare the Gaussian Input File:

-

Route Section: #p B3LYP/6-311++G(d,p) Opt Freq

-

#p: Requests verbose output.

-

B3LYP/6-311++G(d,p): Specifies the chosen functional and basis set.

-

Opt: Requests a geometry optimization to find the lowest energy conformation.

-

Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum and to compute vibrational data.

-

-

Title Section: Provide a descriptive title, e.g., "1-Allyl-4-nitro-1H-pyrazole Geometry Optimization".

-

Charge and Multiplicity: For this neutral, closed-shell molecule, specify 0 1.

-

Molecular Coordinates: Paste the Cartesian coordinates from the molecular builder.

-

-

Execute the Calculation: Submit the input file to the Gaussian software package.

-

Verify the Optimized Structure: After the calculation completes, ensure the optimization converged successfully. A key indicator is the absence of imaginary frequencies in the output of the frequency calculation.[8]

Results and Discussion: Predicting Molecular Properties

This section details the expected outcomes of the quantum chemical calculations, providing a template for the analysis of the generated data.

Optimized Molecular Geometry

The geometry optimization will yield the most stable 3D structure of 1-Allyl-4-nitro-1H-pyrazole in the gas phase. Key structural parameters to analyze include bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Structural Parameters of 1-Allyl-4-nitro-1H-pyrazole